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An In-depth Technical Guide to the Molecular Structure and Stereochemistry of (R)-(-)-2-
Octanol

Abstract

(R)-(-)-2-Octanol is a chiral secondary alcohol that serves as a valuable building block in
asymmetric synthesis and as a key component in the fragrance and flavor industries. Its
specific stereoconfiguration dictates its unique chemical and biological properties, including its
distinct odor profile and its potential therapeutic applications. This technical guide provides a
comprehensive overview of the molecular structure, stereochemistry, physicochemical
properties, and spectroscopic signature of (R)-(-)-2-Octanol. Detailed experimental protocols
for its enantiomeric resolution and analytical characterization are presented, alongside a
discussion of its known biological activities and proposed mechanisms of action. This
document is intended for researchers, scientists, and professionals in drug development and
chemical synthesis.

Molecular Structure and Stereochemistry

(R)-(-)-2-Octanol is an organic compound and a fatty alcohol.[1][2] The molecule consists of an
eight-carbon chain with a hydroxyl (-OH) group located on the second carbon atom. This
second carbon is a chiral center, giving rise to two possible enantiomers: (R)-2-Octanol and
(S)-2-Octanol.
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The designation (R) comes from the Cahn-Ingold-Prelog (CIP) priority rules, where the
substituents around the chiral carbon (C2) are ranked by atomic number. For 2-octanol, the
priority is: -OH > -CH2(CHz)4CHs > -CHs > -H. With the lowest priority group (H) pointing away,
the sequence from highest to lowest priority traces a clockwise direction, hence the "(R)"
configuration.

The (-) sign, or the prefix levo-, indicates that this enantiomer is levorotatory, meaning it rotates
the plane of polarized light to the left (counter-clockwise).[3] It is an enantiomer of (S)-(+)-2-
octanol.

e IUPAC Name: (2R)-octan-2-ol[4]

e CAS Number: 5978-70-1[3]

e Molecular Formula: CsH1s0[4]

e Canonical SMILES: CCCCCC--INVALID-LINK--O[4]

e InChiKey: SIWFXCIHNDVPSH-MRVPVSSYSA-N[4]
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Figure 1: Stereochemical relationship of 2-Octanol enantiomers.

Physicochemical Properties

(R)-(-)-2-Octanol is a colorless, oily liquid with a characteristic odor described as creamy,

cucumber-like, fatty, and sour.[5][6] It is poorly soluble in water but soluble in most organic

solvents.[2] A summary of its key quantitative properties is provided in Table 1.

Property Value Reference(s)
Molecular Weight 130.23 g/mol [4]
Appearance Colorless liquid [4]
Density 0.820 g/mL at 20 °C [7]
Boiling Point 175 °C (at 760 Torr) [7]
77 °C (at 10 Torr) [8]

Melting Point -38 °C [2]
Flash Point 76 °C (168.8 °F) - closed cup [7]
Water Solubility 1.12 g/L [2]
Refractive Index (n2°/D) 1.426 [7]
Specific Rotation ([a]*”/D) -9.5° (neat) [7]
logP (Octanol/Water) 2.9 [4]

Table 1: Physicochemical Properties of (R)-(-)-2-Octanol.

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and confirmation of (R)-(-)-2-

Octanol.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: The *H NMR spectrum shows

characteristic signals for the protons in different chemical environments. The proton on the
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carbon bearing the hydroxyl group (H-2) is deshielded and appears around 3.8 ppm. The 3C
NMR spectrum shows a distinct signal for the carbon attached to the hydroxyl group (C-2) in
the 60-70 ppm range.[1][8]

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, broad absorption
band characteristic of the O-H stretching vibration of an alcohol, typically found in the 3300-
3400 cm~1 region.[9] A strong C-O stretch is also observed around 1000-1100 cm~1.[9]

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, alcohols often
undergo fragmentation through alpha-cleavage and dehydration.[9] The mass spectrum of 2-
octanol shows characteristic fragment ions.
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Key Features | Chemical

Spectroscopy Shifts (3) Reference(s)

1H NMR (CDClIs) ~3.8 ppm (m, 1H, CH-OH) [8]

~1.4 ppm (m, 2H, CH2) [8]

~1.2-1.3 ppm (m, 8H, 4xCHz2) [8]

~1.15 ppm (d, 3H, CH3-C2) [8]

~0.9 ppm (t, 3H, CH3-C8) [8]

13C NMR (CDCls) ~68.2 ppm (C2) [10]

~39.4 ppm (C3) [10]

~31.9 ppm (C6) [10]

~29.4 ppm (C5) [10]

~25.8 ppm (C4) [10]

~23.4 ppm (C1) [10]

~22.7 ppm (C7) [10]

~14.1 ppm (C8) [10]

IR Spectroscopy ~3350 cm~t (O-H stretch, ]
broad)

~2930 cm~1 (C-H stretch, ]

aliphatic)

~1110 cm~1 (C-O stretch) [9]

Mass Spectrometry Molecular lon (M*) at m/z = (1]

130

Base peak at m/z = 45

[11]

Table 2: Key Spectroscopic Data for (R)-(-)-2-Octanol.
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Synthesis and Enantiomeric Resolution

Racemic 2-octanol is produced commercially through the base-catalyzed breakdown of
ricinoleic acid, which is derived from castor oil.[12] The production of enantiomerically pure (R)-
(-)-2-Octanol requires a subsequent resolution step or an asymmetric synthesis approach.

The most effective method for separating the enantiomers of 2-octanol is enzymatic kinetic
resolution.[13] This technique relies on the differential reaction rate of the two enantiomers with
a substrate in the presence of a chiral catalyst, typically a lipase.[7] In the case of 2-octanal,
lipases can selectively acylate one enantiomer at a much faster rate than the other. For
instance, using Pseudomonas fluorescence lipase (PFL) with vinyl acetate as an acyl donor,
the (R)-enantiomer is preferentially acylated, leaving the unreacted (S)-enantiomer in high
enantiomeric excess.[7] The resulting ester and the unreacted alcohol can then be separated
by standard chromatographic methods.

Experimental Protocols
Protocol for Enzymatic Kinetic Resolution of (*)-2-
Octanol

This protocol is based on established lipase-catalyzed transesterification methods for
secondary alcohols.[4][7]

e Materials:
o Racemic (£)-2-Octanol

o Immobilized Lipase B from Candida antarctica (Novozym® 435) or Pseudomonas sp.
Lipase (PSL)

o Acyl Donor (e.g., Vinyl Acetate, 3 equivalents)
o Anhydrous organic solvent (e.g., Hexane or Toluene)
o Reaction vessel (sealed vial or flask)

o Orbital shaker or magnetic stirrer with temperature control
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e Procedure:

1. Dissolve a known quantity of racemic 2-octanol (1 mmol) in the anhydrous organic solvent
(e.g., 10 mL of hexane) in the reaction vessel.

2. Add the acyl donor, vinyl acetate (3 mmol), to the solution.
3. Add the immobilized lipase (typically 10-20 mg of enzyme per mmol of substrate).

4. Seal the vessel and place it in an orbital shaker set to 200 rpm and maintain the
temperature at 30-40 °C.

5. Monitor the reaction progress by periodically taking small aliquots. The samples should be
filtered to remove the enzyme and then analyzed by chiral Gas Chromatography (GC) or
HPLC to determine the enantiomeric excess (e.e.) of the substrate and product.

6. The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both
the remaining alcohol and the newly formed ester.[4]

7. Once the desired conversion is reached, stop the reaction by filtering off the immobilized
enzyme. The enzyme can often be washed and reused.

8. The filtrate, containing the (R)-2-octyl acetate and unreacted (S)-2-octanol, is
concentrated under reduced pressure.

9. The ester and the unreacted alcohol are separated using flash column chromatography on
silica gel.
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Figure 2: Workflow for enzymatic kinetic resolution of 2-Octanol.

Protocol for Determining Enantiomeric Excess by HPLC
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This protocol describes the indirect method, where the enantiomers are derivatized to form
diastereomers, which can then be separated on a standard achiral HPLC column.[14]

o Materials:
o Sample containing 2-octanol

o Enantiomerically pure Chiral Derivatizing Agent (CDA), e.g., (R)-(+)-a-methoxy-a-
trifluoromethylphenylacetyl chloride (Mosher's acid chloride) or another suitable agent.[14]
[15]

o Anhydrous solvent (e.g., Dichloromethane)
o Tertiary amine base (e.g., Pyridine or Triethylamine)
o HPLC system with a UV or fluorescence detector
o Standard reverse-phase C18 column
e Procedure:

1. Derivatization: a. Dissolve a small amount of the 2-octanol sample (~1 mg) in 0.5 mL of
anhydrous dichloromethane in a clean, dry vial. b. Add a small amount of pyridine (~5 pL).
c. Add a slight excess (~1.2 equivalents) of the chiral derivatizing agent (e.g., Mosher's
acid chloride). d. Seal the vial and allow the reaction to proceed at room temperature for 1-
2 hours or until complete. e. Quench the reaction by adding a small amount of water or
methanol.

2. HPLC Analysis: a. Dilute the reaction mixture with the mobile phase. b. Inject the sample
onto the reverse-phase C18 column. c. Elute the diastereomers using an appropriate
mobile phase (e.g., a mixture of acetonitrile and water). d. The two diastereomers ((R)-
alcohol-(R)-CDA and (S)-alcohol-(R)-CDA) will have different retention times and will
appear as two separate peaks in the chromatogram. e. The enantiomeric excess (e.e.) is
calculated from the integrated areas of the two peaks using the formula: e.e. (%) = |(Areax
- Areaz) / (Areax + Areaz)| * 100.

Biological Activity and Mechanism of Action
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While (R)-(-)-2-Octanol is primarily used in the flavor and fragrance industry, related long-chain
alcohols have demonstrated significant neurological effects. Notably, 1-octanol has been
investigated as a treatment for Essential Tremor (ET).[2][11]

The proposed mechanism of action involves the modulation of ion channels within the central
nervous system.[16] Studies in animal models suggest that octanol suppresses tremor by
inhibiting T-type calcium channels located on neurons in the inferior olive region of the
brainstem.[2] The rhythmic, synchronized firing of these neurons is thought to be a key driver of
the oscillations that cause tremors. By blocking these channels, octanol dampens the neuronal
oscillations, leading to a reduction in tremor amplitude.[2][16]

Furthermore, pharmacokinetic studies indicate that 1-octanol may act as a prodrug, being
rapidly metabolized in the body to octanoic acid (OA), which is believed to be the primary active
metabolite responsible for tremor suppression.[5][17] Given the structural similarity, it is
plausible that 2-octanol could exert similar effects, although specific research on the (R)-
enantiomer for this application is less developed. Additionally, research has shown that octanol
can reverse some of the neurotoxic effects of ethanol by interfering with the L1 cell adhesion
molecule, suggesting other potential roles in modulating neural cell interactions.[9]
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Proposed Mechanism in Essential Tremor

(R)-(-)-2-Octanol
(or related alcohols)

nhibits

(T-type Caz* Channels ) anerior Olive Neurons)

Tremor Reduction

Mediates

Synchronized Neuronal
Oscillations

enerates

Essential Tremor

Click to download full resolution via product page

Figure 3: Proposed mechanism of action for long-chain alcohols in Essential Tremor.

Conclusion

(R)-(-)-2-Octanol is a well-characterized chiral molecule with defined stereochemistry and

distinct physicochemical properties. Its importance extends from its application as a fragrance

component to its use as a chiral building block in complex organic synthesis. The reliable

methods for its enantiomeric resolution, particularly enzymatic kinetic resolution, allow for the

production of highly pure material. Spectroscopic techniques provide a clear fingerprint for its

identification and quality control. Emerging research into the neurological effects of related

long-chain alcohols suggests potential, yet-to-be-explored, therapeutic applications for (R)-

(-)-2-Octanol, warranting further investigation into its specific biological mechanisms.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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